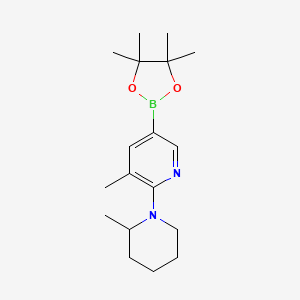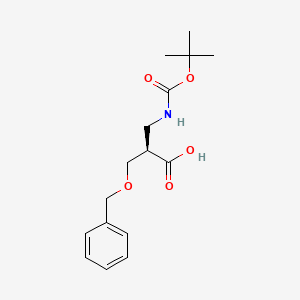
2,6-DichlorobenzaMide--d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DichlorobenzaMide–d3 is a deuterated form of 2,6-dichlorobenzamide, a compound known for its role as a metabolite of the herbicide dichlobenil. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for 2,6-DichlorobenzaMide–d3 is C₇H₂D₃Cl₂NO, and it is primarily used in scientific research due to its unique properties .
準備方法
The synthesis of 2,6-DichlorobenzaMide–d3 typically involves the deuteration of 2,6-dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with deuterated ammonia under controlled conditions to produce the deuterated amide. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the compound .
化学反応の分析
2,6-DichlorobenzaMide–d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, 2,6-DichlorobenzaMide–d3 can hydrolyze to form 2,6-dichlorobenzoic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-DichlorobenzaMide–d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: The compound is used in studies involving the metabolism of herbicides and their degradation products.
Medicine: Research involving the pharmacokinetics and dynamics of deuterated drugs often utilizes 2,6-DichlorobenzaMide–d3.
作用機序
The mechanism of action of 2,6-DichlorobenzaMide–d3 involves its interaction with specific enzymes and pathways in biological systems. As a metabolite of dichlobenil, it interferes with the synthesis of cellulose in plants, leading to the inhibition of plant growth. The molecular targets include enzymes involved in the biosynthesis of cell wall components .
類似化合物との比較
2,6-DichlorobenzaMide–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
2,6-Dichlorobenzamide: The non-deuterated form, commonly used as a herbicide metabolite.
2,6-Dichlorobenzoic Acid: A related compound formed through the hydrolysis of 2,6-dichlorobenzamide.
2,6-Dichlorobenzonitrile: The precursor in the synthesis of 2,6-dichlorobenzamide.
The deuterium labeling in 2,6-DichlorobenzaMide–d3 provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
特性
CAS番号 |
1219804-28-0 |
|---|---|
分子式 |
C7H5Cl2NO |
分子量 |
193.041 |
IUPAC名 |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChIキー |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
同義語 |
2,6-DichlorobenzaMide--d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)


![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)


